molecular formula C13H20BrN B1475536 [(3-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine CAS No. 1565068-81-6

[(3-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine

Cat. No.: B1475536
CAS No.: 1565068-81-6
M. Wt: 270.21 g/mol
InChI Key: CGDANWKORPRJHG-UHFFFAOYSA-N
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Description

“(3-Bromophenyl)methylamine” is a chemical compound that belongs to the class of organic compounds known as bromobenzenes. It is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .


Molecular Structure Analysis

The molecular formula of “(3-Bromophenyl)methylamine” is C13H20BrN, and its molecular weight is 270.21 g/mol. The structure of this molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Amines are classified as primary, secondary, or tertiary based on the number of organic substituents directly attached to the nitrogen atom . The reactions involving this compound could be influenced by its classification as an amine.

Future Directions

The future directions for “(3-Bromophenyl)methylamine” could involve its use in the preparation of drug candidates containing hindered amine motifs . Its potential applications in organic synthesis and medicinal chemistry make it a valuable compound for future research .

Mechanism of Action

Amines can participate in a variety of reactions, including nucleophilic substitutions and eliminations. They can act as bases, nucleophiles, and ligands in coordination chemistry . The bromophenyl group in the compound could potentially undergo electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles .

The pharmacokinetics of amines can vary widely depending on their structure and the presence of functional groups. Factors such as solubility, stability, and the ability to cross biological membranes can influence their absorption, distribution, metabolism, and excretion .

The action of amines can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can react with amines. For example, amines can react with acids to form ammonium salts, which can affect their properties and behavior .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-10(13(2,3)4)15-9-11-6-5-7-12(14)8-11/h5-8,10,15H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDANWKORPRJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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